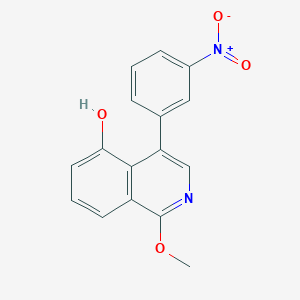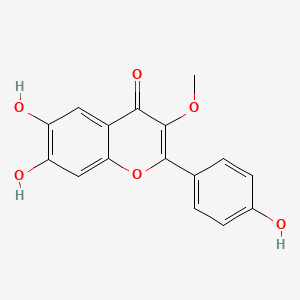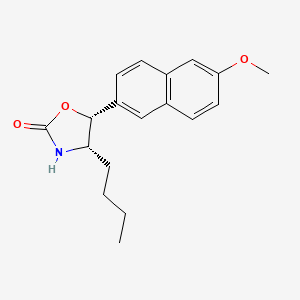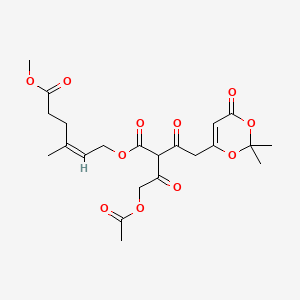
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇是一种合成的有机化合物,属于异喹啉家族。异喹啉是一类与喹啉结构相关的杂环芳香族有机化合物。该化合物以在异喹啉环的第一个位置存在甲氧基,第四个位置存在硝基苯基和第五个位置存在羟基为特征。
准备方法
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇的合成可以通过多种合成途径实现。 一种常用的方法是在金属催化剂存在下,使邻炔基芳基醛亚胺环化 。 另一种方法包括使用钯催化的偶联反应,然后进行环化 。反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和钯或铜等催化剂。
该化合物的工业生产方法没有得到充分的文献记载,但它们可能涉及类似的合成途径,并针对大规模生产进行优化。这可能包括使用连续流动反应器和自动化合成系统以确保高产率和纯度。
化学反应分析
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇会经历各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,从而生成醌衍生物。
还原: 可以使用氢化或硼氢化钠等金属氢化物进行还原反应,导致硝基转化为氨基。
取代: 亲电和亲核取代反应可以发生在异喹啉环上的不同位置,具体取决于所使用的试剂和条件。
这些反应的常见试剂包括酸、碱和过渡金属催化剂。形成的主要产物取决于具体的反应条件和异喹啉环上取代基的性质。
科学研究应用
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇在科学研究中具有多种应用:
化学: 它用作合成更复杂的异喹啉衍生物的构建块。其独特的结构允许探索新的合成途径和反应机理。
医学: 正在进行研究以探索其作为治疗各种疾病的潜在治疗剂,包括神经退行性疾病和感染。
工业: 它可用于开发新材料和化学工艺,尤其是在有机电子和光子学领域。
作用机制
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇的作用机制尚不完全清楚,但据信它涉及与特定分子靶标(如酶和受体)的相互作用。该化合物的结构使其能够与某些酶的活性位点结合,从而可能抑制其活性。此外,它可能与细胞受体相互作用,调节信号转导通路并影响细胞功能。
相似化合物的比较
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇可以与其他异喹啉衍生物进行比较,例如:
1-甲氧基-4-苯基异喹啉-5-醇: 缺乏硝基,这可能导致不同的反应性和生物活性。
1-甲氧基-4-(4-硝基苯基)异喹啉-5-醇: 硝基的位置会影响化合物的电子性质和反应活性。
1-甲氧基-4-(3-氨基苯基)异喹啉-5-醇: 氨基可以参与与硝基不同的化学反应类型。
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇的独特性在于其特定的取代模式,赋予其独特的化学和生物学特性。
结论
1-甲氧基-4-(3-硝基苯基)异喹啉-5-醇是一种用途广泛的化合物,在科学研究的各个领域都具有巨大潜力。其独特的结构和反应活性使其成为化学家、生物学家和医学研究人员的宝贵工具。
属性
CAS 编号 |
656233-95-3 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
1-methoxy-4-(3-nitrophenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-12-6-3-7-14(19)15(12)13(9-17-16)10-4-2-5-11(8-10)18(20)21/h2-9,19H,1H3 |
InChI 键 |
MJADEHBNLZZGND-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)




![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)

![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)

![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
